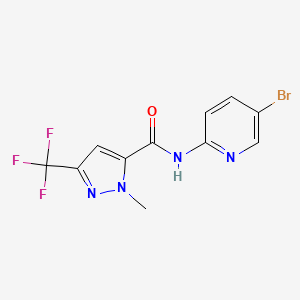
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, commonly referred to as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTF inhibitor is a small molecule that has been shown to inhibit the activity of the bromodomain and PHD finger-containing transcription factor (BPTF), a protein that plays a crucial role in gene regulation.
Mécanisme D'action
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in gene regulation. This compound recognizes and binds to acetylated histones, leading to the recruitment of other proteins that regulate gene expression. By inhibiting the activity of this compound, this compound inhibitor disrupts the recruitment of these proteins, leading to alterations in gene expression.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, improvement of cognitive function, and reduction of pro-inflammatory cytokine production. This compound inhibitor has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential therapeutic agent for drug-resistant cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor in lab experiments is its specificity for this compound, making it a useful tool for studying the role of this compound in gene regulation. However, one of the limitations of using this compound inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor. One potential direction is the development of more potent and selective this compound inhibitors for use in cancer therapy. Another potential direction is the investigation of the role of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of this compound inhibitors with improved pharmacokinetic properties may increase their potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound inhibitor is through a reaction between 5-bromopyridin-2-amine and 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, followed by N-methylation and amide formation.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, this compound inhibitor has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurological research, this compound inhibitor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In inflammation research, this compound inhibitor has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N4O/c1-19-7(4-8(18-19)11(13,14)15)10(20)17-9-3-2-6(12)5-16-9/h2-5H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRJARBMBBCYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)
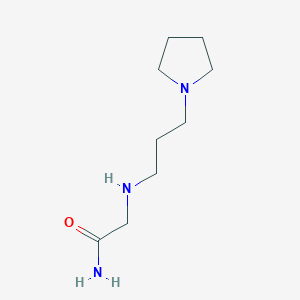
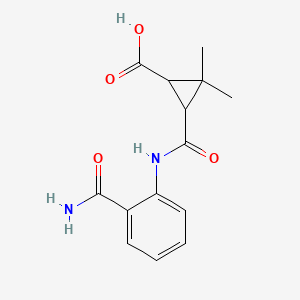

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
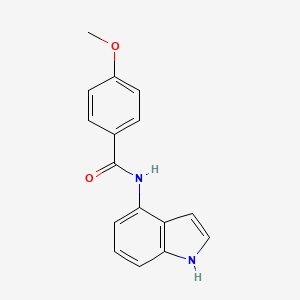
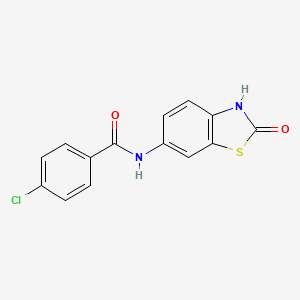
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
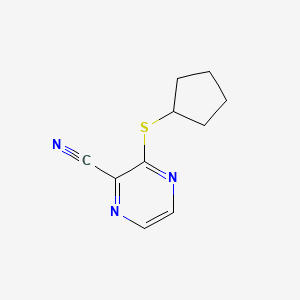
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)